Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate
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Overview
Description
Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol. This compound is characterized by its complex structure, which includes a cyclopropane ring, a nitro group, and an isopropoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate typically involves multiple steps, starting with the nitration of the appropriate phenol derivative. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and advanced purification techniques to achieve high purity levels. The process may also include the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study the effects of nitro-containing compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: The compound's nitro group makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In the chemical industry, it can be used as a building block for the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate exerts its effects depends on its specific application. For example, in drug development, the nitro group may be involved in the activation of molecular targets, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 1-(4-isopropoxy-2-methyl-5-nitrophenyl)cyclopropanecarboxylate
Methyl 1-(3-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate
Methyl 1-(2-isopropoxy-3-methyl-4-nitrophenyl)cyclopropanecarboxylate
Uniqueness: Methyl 1-(5-isopropoxy-2-methyl-4-nitrophenyl)cyclopropanecarboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in various fields
Properties
IUPAC Name |
methyl 1-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(2)21-13-8-11(10(3)7-12(13)16(18)19)15(5-6-15)14(17)20-4/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIYAPWQXQGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(CC2)C(=O)OC)OC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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